molecular formula C11H14BrClN2O B8376564 6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine

Cat. No.: B8376564
M. Wt: 305.60 g/mol
InChI Key: ZJYMEIXUIXWEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H14BrClN2O and its molecular weight is 305.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrClN2O

Molecular Weight

305.60 g/mol

IUPAC Name

6-bromo-3-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H14BrClN2O/c12-10-2-1-9(13)11(15-10)14-7-8-3-5-16-6-4-8/h1-2,8H,3-7H2,(H,14,15)

InChI Key

ZJYMEIXUIXWEEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(C=CC(=N2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-bromo-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (C, 1000 mg, 3.69 mmol) in chloroform (15 mL) was diluted with 1-chloropyrrolidine-2,5-dione (NCS, 492 mg, 3.69 mmol). The mixture then was heated in a sealed tube at about 33° C. for about 16 hr, followed by heating the reaction mixture for about 24 hr at about 37° C., and then for an additional 5 days at about 43° C. The reaction mixture then was cooled to ambient temperature, diluted with 1N aqueous sodium hydroxide solution and DCM. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered off and concentrated in vacuo. The resulting residue was purified by column chromatography [ISCO, SiO2, 80 g, EtOAc/heptane=5/95 2 min, 5/95 to 30/70 2-15 min, to 35/65 15-18 min, then 35%]. Fractions were combined and concentrated in vacuo yielding 6-bromo-3-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (F, 453 mg), and 6-bromo-5-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine (E, ˜500 mg). (F): LCMS (m/z): 305.0 [M+H]+; Retention time=1.01 min. (E): LCMS (m/z): 305.0 [M+H]+; Retention time=0.96 min.
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1000 mg
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492 mg
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15 mL
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